1-Methyl-N-(2-methylbutyl)piperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 184.32 g/mol. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely studied for their pharmacological properties and potential applications in various fields, including medicinal chemistry and materials science.
This compound is synthesized primarily in laboratory settings and may be derived from natural sources as well. It is classified under alkylamines, which are organic compounds containing nitrogen atoms bonded to alkyl groups. The piperidine framework is significant in medicinal chemistry due to its presence in numerous bioactive molecules .
The synthesis of 1-methyl-N-(2-methylbutyl)piperidin-4-amine typically involves the alkylation of piperidine. One common synthetic route includes:
Industrial production may incorporate continuous flow processes to enhance yield and purity, utilizing automated systems for precise control over reaction parameters like temperature and pressure.
The molecular structure of 1-methyl-N-(2-methylbutyl)piperidin-4-amine can be represented as follows:
The structure features a piperidine ring with a methyl group and a branched alkyl chain attached to the nitrogen atom, influencing its reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 184.32 g/mol |
InChI | InChI=1S/C11H24N2/c1-4-10(2)9-12-11-5-7-13(3)8-6-11/h10-12H,4-9H2,1-3H3 |
Canonical SMILES | CCC(C)CNC1CCN(CC1)C |
1-Methyl-N-(2-methylbutyl)piperidin-4-amine undergoes several chemical reactions, including:
Common reagents include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .
The mechanism of action for 1-methyl-N-(2-methylbutyl)piperidin-4-amine involves its interaction with biological targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity, which may lead to various therapeutic effects. For instance, it could inhibit enzyme activity or block receptor signaling pathways, resulting in desired biological outcomes .
The physical properties of 1-methyl-N-(2-methylbutyl)piperidin-4-amine include:
Key chemical properties include:
Relevant data suggests that the compound's reactivity is influenced by the presence of the piperidine ring and the alkyl substituents attached to the nitrogen atom .
1-Methyl-N-(2-methylbutyl)piperidin-4-amine has several scientific research applications:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5